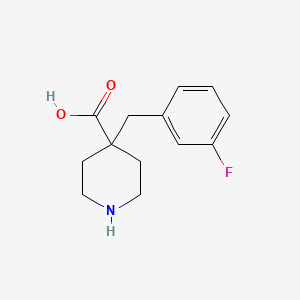![molecular formula C15H19F2N B13493043 3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane](/img/structure/B13493043.png)
3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-9,9-difluoro-3-azabicyclo[331]nonane is a bicyclic compound characterized by its unique structure, which includes a nitrogen atom and two fluorine atoms
Métodos De Preparación
The synthesis of 3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds, leading to the formation of substituted 3-azabicyclo[3.3.1]nonane derivatives . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as controlling temperature, pressure, and the use of specific catalysts.
Análisis De Reacciones Químicas
3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Reduction: Typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents include halogens and nucleophiles, resulting in the formation of substituted derivatives.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions often yield aldehydes or ketones, while substitution reactions can produce a variety of functionalized compounds.
Aplicaciones Científicas De Investigación
3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets and pathways. For instance, its oxidation reactions are catalyzed by nitroxyl radicals, which facilitate the conversion of alcohols to carbonyl compounds . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane can be compared with other similar compounds, such as:
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one: Shares a similar bicyclic structure but lacks the fluorine atoms.
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO): A nitroxyl radical used in oxidation reactions.
3-Benzyl-9-(dimethoxymethyl)-3-azabicyclo[3.3.1]nonane: Another derivative with different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C15H19F2N |
|---|---|
Peso molecular |
251.31 g/mol |
Nombre IUPAC |
3-benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C15H19F2N/c16-15(17)13-7-4-8-14(15)11-18(10-13)9-12-5-2-1-3-6-12/h1-3,5-6,13-14H,4,7-11H2 |
Clave InChI |
SXSAQUUMNTVDJP-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CN(CC(C1)C2(F)F)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13492964.png)
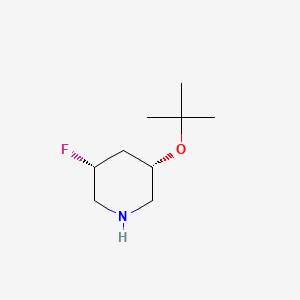
![2'-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13492976.png)


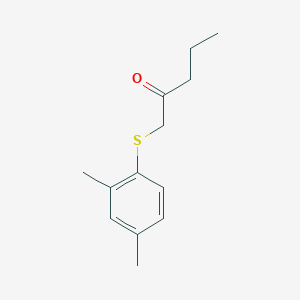
![1-[(2,6-Dimethyloxan-4-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13492988.png)
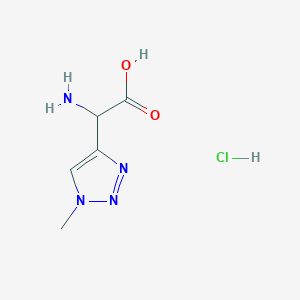
![rac-1-[(1R,2S,5S)-3-oxabicyclo[3.3.1]nonan-2-yl]methanamine, endo](/img/structure/B13493001.png)
![tert-butyl N-methyl-N-[4-(methylamino)phenyl]carbamate](/img/structure/B13493004.png)
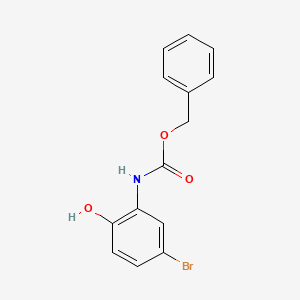
![4-[(4-Chlorophenyl)thio]-N-methylbenzenamine](/img/structure/B13493010.png)
